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Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sodelglitazar (Saroglitazar) with other

therapeutic alternatives, focusing on data from head-to-head clinical trials. The information is

intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of Sodelglitazar's performance and mechanistic pathways. All quantitative

data is summarized in structured tables, and detailed experimental protocols from key studies

are provided. Signaling pathways and experimental workflows are visualized using diagrams

generated with Graphviz (DOT language).

Overview of Sodelglitazar (Saroglitazar)
Sodelglitazar, also known as Saroglitazar, is a dual agonist of Peroxisome Proliferator-

Activated Receptors (PPAR), specifically targeting PPARα and PPARγ. This dual agonism

allows it to modulate both lipid and glucose metabolism, making it a therapeutic candidate for

conditions such as diabetic dyslipidemia and hypertriglyceridemia.

Head-to-Head Clinical Trial Data
This section presents a comparative analysis of Sodelglitazar against placebo and other active

comparators, primarily Pioglitazone and Fenofibrate, based on data from key clinical trials.
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Table 1: Comparison of Sodelglitazar vs. Placebo
(PRESS VI Trial)

Parameter
Sodelglitazar 2 mg
(n=101)

Sodelglitazar 4 mg
(n=99)

Placebo (n=102)

Primary Endpoint

Mean % Change in

Triglycerides

-45.5% (p<0.001 vs

placebo)[1][2]

-46.7% (p<0.001 vs

placebo)[1][2]
-

Secondary Endpoints

(% Change)

Non-HDL-C
Significant

Decrease[1]
-32.5% -

VLDL-C Significant Decrease -46.0% -

Total Cholesterol Significant Decrease -26.1% -

LDL-C No Significant Change Significant Decrease -

Apolipoprotein B

(ApoB)
No Significant Change Significant Decrease -

HDL-C Significant Increase Significant Increase -

Fasting Plasma

Glucose
Significant Decrease Significant Decrease -

Table 2: Comparison of Sodelglitazar vs. Pioglitazone
(PRESS V Trial)
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Parameter
Sodelglitazar 2 mg
(n=37)

Sodelglitazar 4 mg
(n=39)

Pioglitazone 45 mg
(n=33)

Primary Endpoint

% Change in

Triglycerides (at 24

weeks)

-26.4%
-45.0% (p<0.001 vs

Pioglitazone)
-15.5%

Secondary Endpoints

(% Change at 24

weeks)

LDL-C - -5.0% -

VLDL-C - -45.5% -

Total Cholesterol - -7.7% -

Apolipoprotein B

(ApoB)
- -10.9% -

Glycemic Control

Change in HbA1c - -0.4% -0.3%

Body Weight

Change in Body

Weight
- No significant change 1.6 kg increase

Table 3: Comparison of Sodelglitazar vs. Fenofibrate in
Hypertriglyceridemia
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Parameter Sodelglitazar 4 mg (n=41) Fenofibrate 160 mg (n=41)

Primary Endpoint

% Reduction in Triglycerides

(at 12 weeks)

-55.3% (p=0.048 vs

Fenofibrate)
-41.1%

Glycemic Control (in diabetic

patients)

Change in HbA1c
More profound decrease

compared to Fenofibrate group
-

Change in Fasting Blood

Sugar

More profound decrease

compared to Fenofibrate group
-

Experimental Protocols
PRESS V Trial: Sodelglitazar vs. Pioglitazone

Study Design: A 26-week, multicenter, prospective, randomized, double-blind, active-control,

parallel-arm, phase 3 study conducted at 14 sites in India.

Patient Population: Patients with diabetic dyslipidemia, characterized by hypertriglyceridemia

(Triglycerides >200 to 400 mg/dL) and type 2 diabetes mellitus (HbA1c >7% to 9%).

Methodology: Following a 2-week lifestyle modification run-in period, 122 patients were

randomized in a 1:1:1 ratio to receive once-daily doses of Sodelglitazar 2 mg,

Sodelglitazar 4 mg, or Pioglitazone 45 mg for 24 weeks.

Primary Endpoint: The primary efficacy endpoint was the percentage change in plasma

triglyceride levels from baseline to the end of the 24-week treatment period.

Secondary Endpoints: Secondary endpoints included changes in other lipid parameters

(LDL-C, VLDL-C, Total Cholesterol, ApoB) and fasting plasma glucose at week 24.

Safety Assessment: Safety was evaluated through the monitoring of adverse events, clinical

laboratory parameters, and vital signs throughout the study.
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PRESS VI Trial: Sodelglitazar vs. Placebo
Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebo-

controlled, three-arm Phase III study.

Patient Population: Patients with hypertriglyceridemia (>200 and <500 mg/dL) and type 2

diabetes mellitus not controlled with atorvastatin 10 mg therapy.

Methodology: The study included a 4-week run-in period of lifestyle modification, after which

302 subjects were randomized to receive once-daily treatment with Sodelglitazar (2 mg or 4

mg) or a matching placebo for 12 weeks.

Primary Endpoint: The primary endpoint was the change in plasma triglyceride level from

baseline compared to the placebo arm at the end of Week 12.

Secondary Endpoints: Secondary endpoints included changes in other lipid profiles and

fasting plasma glucose at Week 12.

Sodelglitazar vs. Fenofibrate Trial
Study Design: A multicenter, randomized, double-blinded, double-dummy, active-control,

noninferiority trial.

Patient Population: Adult patients with fasting triglyceride levels between 500-1,500 mg/dL.

Methodology: Patients were randomized in a 1:1 ratio to receive a daily dose of

Sodelglitazar (4 mg) or Fenofibrate (160 mg) for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the percent change in triglyceride

levels at week 12 relative to baseline.

Signaling Pathways and Experimental Workflows
Sodelglitazar Signaling Pathway
Sodelglitazar acts as a dual agonist for PPARα and PPARγ, which are nuclear receptors that

regulate gene expression. Upon activation by Sodelglitazar, these receptors form a
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heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response

Elements (PPREs) in the promoter region of target genes.
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Caption: Sodelglitazar's dual PPARα/γ activation pathway.

Clinical Trial Workflow
The following diagram illustrates a typical workflow for the head-to-head clinical trials involving

Sodelglitazar.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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